Azane;4-butan-2-ylphenol

Endocrine disruption Nuclear receptor pharmacology ERRγ agonism

Azane;4-butan-2-ylphenol is a binary mixture of ammonia (azane) and 4-sec-butylphenol (4-butan-2-ylphenol; CAS 99‑71‑8). The organic component is a para‑alkylphenol featuring a sec‑butyl substituent, which confers a distinct steric and electronic profile within the alkylphenol class.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
Cat. No. B8093405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzane;4-butan-2-ylphenol
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=C(C=C1)O.N
InChIInChI=1S/C10H14O.H3N/c1-3-8(2)9-4-6-10(11)7-5-9;/h4-8,11H,3H2,1-2H3;1H3
InChIKeyCGKFZQNAEXPTIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azane;4-butan-2-ylphenol for Research Procurement: Core Identity and Endocrine Disruption Relevance


Azane;4-butan-2-ylphenol is a binary mixture of ammonia (azane) and 4-sec-butylphenol (4-butan-2-ylphenol; CAS 99‑71‑8). The organic component is a para‑alkylphenol featuring a sec‑butyl substituent, which confers a distinct steric and electronic profile within the alkylphenol class [1]. The compound exhibits estrogenic and anti‑androgenic activity, acting as an agonist of the estrogen‑related receptor γ (ERRγ) and a ligand of the androgen receptor [2]. It is catalogued as an environmental endocrine‑disrupting chemical (EDC) and has been co‑crystallized with ERRγ ligand‑binding domain, confirming direct target engagement [2], [3].

Why Generic Alkylphenol Substitution Fails: Azane;4-butan-2-ylphenol Differentiation Factors for Informed Sourcing


Alkylphenols with seemingly comparable structures display profoundly divergent receptor activation profiles, metabolic stability, and environmental persistence. The sec‑butyl branching of 4‑butan‑2‑ylphenol directly influences the binding pose within nuclear receptor ligand‑binding pockets, as demonstrated by the distinct EC₅₀ values for ERRγ agonism among closely related alkylphenols [1]. Furthermore, the induction of cytochrome P450 CYP102 (BM‑3) by this compound follows a dose‑ and time‑dependent pattern that differs from that of the endogenous estrogen 17β‑estradiol, indicating that even isosteric replacements can alter the pharmacodynamic outcome [2]. In biodegradation systems, the position of the alkyl substituent dictates metabolic capacity: 4‑sec‑butylphenol‑adapted bacterial strains degrade a broad range of 4‑alkylphenols but are completely inactive toward 2‑ or 3‑substituted isomers . Consequently, procurement of a generic “alkylphenol” without precise specification of the sec‑butyl, para‑substituted architecture risks introducing uncontrolled variables that can invalidate receptor‑based assays, environmental fate studies, and mechanistic investigations.

Azane;4-butan-2-ylphenol: Quantitative Differentiation Evidence Against Closest Analogs


ERRγ Agonism: 4‑sec‑Butylphenol vs. Other Bisphenol/Alkylphenol Endocrine Disruptors

In a systematic evaluation of environmental ERRγ ligands, 4‑sec‑butylphenol activated ERRγ with an EC₅₀ of 109 nM, demonstrating greater potency than bisphonel‑E (BPE; EC₅₀ = 142 nM) in the same assay platform [1]. The study further placed 4‑sec‑butylphenol among the most potent alkylphenol agonists identified, with affinity constants (Kd) in the 50–500 nM range confirmed by isothermal titration calorimetry [1].

Endocrine disruption Nuclear receptor pharmacology ERRγ agonism

CYP102 (P450BM‑3) Induction: Differential Response Between 4‑sec‑Butylphenol and 17β‑Estradiol

In Bacillus megaterium, 4‑sec‑butylphenol induced CYP102 expression in a dose‑ and time‑dependent manner up to 300 µM, with maximum induction observed 6 h post‑treatment [1]. By contrast, 17β‑estradiol displayed saturable induction kinetics, reaching a plateau at only 2‑fold induction at 150 µM after 4 h [1]. The distinct concentration‑response relationship indicates that the two compounds recruit the Bm3R1 repressor dissociation mechanism with different efficacies.

CYP induction Bacillus megaterium Xenobiotic metabolism

Androgen Receptor Binding Affinity of 4‑sec‑Butylphenol vs. Class‑Average Alkylphenols

4‑sec‑Butylphenol binds to the androgen receptor with a pIC₅₀ of 4.07, corresponding to an IC₅₀ of approximately 85 µM [1]. While comparative alkylphenol IC₅₀ values from identical assay conditions are sparse, the majority of mono‑alkylphenols tested in ToxCast AR‑pathway assays exhibit AC₅₀ values exceeding 10 µM, and many simple para‑alkylphenols show negligible AR binding at concentrations below 100 µM [2]. The measurable AR interaction at moderate micromolar concentrations places 4‑sec‑butylphenol among the more receptor‑active members of the para‑alkylphenol series.

Androgen receptor Ligand binding Endocrine disruption screening

Positional Selectivity in Biodegradation: 4‑sec‑Butylphenol as a Metabolic Probe for para‑Alkylphenol Pathways

Bacterial strain TIK‑1 pre‑adapted on 4‑sec‑butylphenol acquires the capacity to degrade a wide spectrum of 4‑alkylphenols (ethyl, n‑propyl, isopropyl, n‑butyl, sec‑butyl, tert‑butyl, n‑pentyl, tert‑pentyl, n‑hexyl, n‑heptyl, n‑octyl, tert‑octyl, n‑nonyl, and branched nonyl) via the meta‑cleavage pathway, yet completely fails to degrade any 2‑ or 3‑alkylphenol isomers . This strict positional specificity makes 4‑sec‑butylphenol a uniquely informative substrate for dissecting bacterial alkylphenol catabolic pathways, as it supports the broadest range of downstream 4‑alkyl substrates while maintaining absolute selectivity against non‑para isomers.

Biodegradation Alkylphenol metabolism Environmental microbiology

Azane;4-butan-2-ylphenol: High‑Value Research and Industrial Application Scenarios Grounded in Quantitative Differentiation


ERRγ‑Focused Endocrine Disruption Screening and Nuclear Receptor Panel Assembly

With an ERRγ EC₅₀ of 109 nM, outperforming the close analog BPE (142 nM), 4‑sec‑butylphenol serves as a well‑characterized medium‑potency agonist reference standard for screening libraries targeting estrogen‑related receptor γ [1]. Its co‑crystallized complex with ERRγ LBD (PDB 6I66) allows structure‑based interpretation of binding determinants, making it an anchor compound for SAR studies on alkylphenol‑type endocrine disruptors [2].

CYP102 (P450BM‑3) Enzyme Induction and Repressor‑Protein Dissociation Mechanistic Studies

The compound’s ability to induce CYP102 without saturation up to 300 µM—contrasting with the saturable, low‑fold induction by 17β‑estradiol—positions it as a preferred tool for investigating Bm3R1 repressor dynamics and dose‑response relationships of non‑steroidal P450 inducers in Bacillus megaterium [3].

Androgen Receptor Ligand Screening and Environmental Androgen/Anti‑Androgen Detection

With a confirmed androgen receptor pIC₅₀ of 4.07 (IC₅₀ ≈ 85 µM), this compound provides a measurable AR‑active phenolic standard that bridges the gap between weakly interacting simple phenols and high‑affinity steroidal ligands, useful in tiered EDC screening protocols [4], [5].

Bacterial Biodegradation Assay Development for para‑Alkylphenol Environmental Fate Studies

The unique property of directing TIK‑1 strain adaptation toward broad 4‑alkylphenol metabolism with absolute para‑positional fidelity makes 4‑sec‑butylphenol the substrate of choice for establishing and calibrating biodegradation assays aimed at monitoring or remediating para‑alkylphenol contamination in wastewater and production effluents .

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